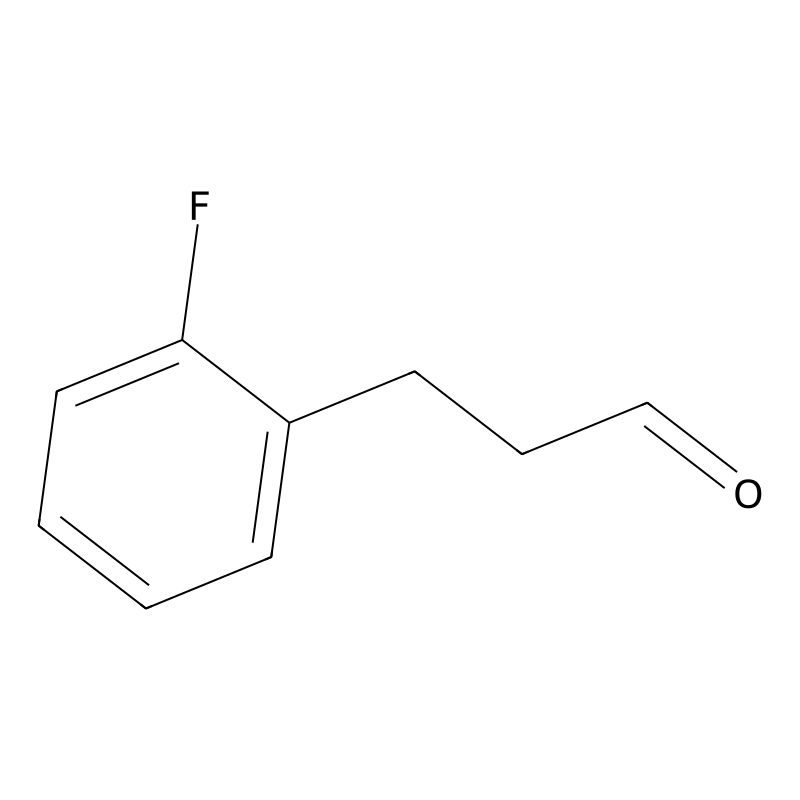

3-(2-Fluorophenyl)propionaldehyde

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis of 2,3-Dialkylquinolines

Scientific Field: This application falls under the field of Organic Chemistry, specifically in the synthesis of heterocyclic compounds.

Summary of the Application: The compound propionaldehyde, which is structurally similar to 3-(2-Fluorophenyl)propionaldehyde, is used in the synthesis of 2,3-dialkylquinolines . Quinoline is a versatile synthetic building block in various natural products, pharmaceuticals, physical materials, and is an important intermediate for asymmetric synthesis .

Methods of Application or Experimental Procedures: The synthesis involves the use of an environmentally friendly Nafion® NR50 as an acidic catalyst with microwave irradiation as the heating source . A series of substituted 2-ethyl-3-methylquinolines were prepared from various anilines and propionaldehyde derivatives through this protocol .

Results or Outcomes: The method resulted in good to excellent yields of 2,3-dialkylquinolines . Some new chemical structures were confirmed by X-ray single-crystal diffraction analysis .

3-(2-Fluorophenyl)propionaldehyde is a synthetic organic compound characterized by the presence of a fluorinated phenyl group attached to a propionaldehyde moiety. The compound has the molecular formula C₉H₉FO and a molecular weight of approximately 152.17 g/mol. It is a derivative of phenylpropionaldehyde, which is naturally occurring in various plants and animals, and is utilized in the synthesis of other chemical entities due to its reactive aldehyde functional group .

- Nucleophilic Addition: The carbonyl group can react with nucleophiles such as alcohols to form hemiacetals or acetals.

- Condensation Reactions: It can participate in condensation reactions with amines to form imines.

- Reduction: Reduction of the aldehyde group can yield the corresponding alcohol, 3-(2-fluorophenyl)propan-1-ol.

- Oxidation: Under oxidative conditions, it may be converted to carboxylic acids.

These reactions are significant for further functionalization and development of more complex molecules .

The synthesis of 3-(2-Fluorophenyl)propionaldehyde can be achieved through several methods:

- Starting from 2-Fluorobenzaldehyde: A common approach involves the reaction of 2-fluorobenzaldehyde with propanal in the presence of a suitable catalyst.

- Using Grignard Reagents: Another method includes the reaction of a Grignard reagent derived from 2-fluorobromobenzene with propanal.

- Aldol Condensation: Aldol condensation reactions involving fluorinated compounds can also yield this aldehyde.

These methods highlight the versatility in synthesizing this compound for various applications .

3-(2-Fluorophenyl)propionaldehyde finds applications in:

- Pharmaceutical Development: It serves as an intermediate in synthesizing various pharmaceutical agents.

- Chemical Research: Used in studies related to organic synthesis and reaction mechanisms.

- Flavor and Fragrance Industry: Due to its aromatic properties, it may be utilized in creating specific scents or flavors.

The compound's unique structure allows it to play a role in developing new materials and chemicals .

Several compounds share structural similarities with 3-(2-Fluorophenyl)propionaldehyde. Here are some notable examples:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 3-(4-Fluorophenyl)propionaldehyde | C₉H₉FO | Different fluorine position affects reactivity |

| Phenylpropionaldehyde | C₉H₁₀O | Lacks fluorine, affecting biological activity |

| 3-(2-Chlorophenyl)propionaldehyde | C₉H₉ClO | Chlorine substitution alters properties compared to fluorine |

The uniqueness of 3-(2-Fluorophenyl)propionaldehyde lies in its specific electronic properties imparted by the fluorine atom, which can influence both its chemical reactivity and biological interactions differently than its analogs .

The study of 3-(2-fluorophenyl)propionaldehyde is rooted in the broader evolution of organofluorine chemistry, a field that began in the 19th century. Early milestones include the synthesis of methyl fluoride by Dumas et al. in 1835 and Borodin’s pioneering halogen-exchange reactions in 1862. These foundational efforts laid the groundwork for modern fluorine chemistry, which advanced significantly during World War II with the development of chlorofluorocarbons (CFCs) and polytetrafluoroethylene (PTFE).

The compound’s fluorinated structure aligns with the trend of leveraging fluorine’s unique properties—such as high electronegativity and bond strength—to enhance chemical stability and bioactivity. Recent decades have seen a resurgence in organofluorine chemistry, driven by innovations in electrophilic fluorination and asymmetric catalysis.

Positioning within Contemporary Synthetic Chemistry

3-(2-Fluorophenyl)propionaldehyde occupies a niche in modern synthetic chemistry as a versatile intermediate. Its aldehyde functional group enables participation in nucleophilic additions, oxidations, and reductions, while the fluorinated phenyl ring introduces electronic modulation for tailored reactivity.

This compound is particularly valued in pharmaceutical synthesis, where fluorine’s presence improves metabolic stability and target specificity.

Isomeric Research Landscape and Structural Significance

The structural isomerism of fluorinated propionaldehydes critically influences their properties and applications. Table 1 compares 3-(2-fluorophenyl)propionaldehyde with its positional isomers and analogs.

The ortho-fluorinated structure of 3-(2-fluorophenyl)propionaldehyde creates unique steric and electronic environments, influencing its participation in cyclization and cross-coupling reactions.

Classical and Modern Synthetic Approaches

The synthesis of 3-(2-Fluorophenyl)propionaldehyde involves several well-established classical methodologies that have been refined through modern advances in organofluorine chemistry . The compound, with the molecular formula C9H9FO and molecular weight of 152.16 grams per mole, represents a significant target in fluorinated aldehyde synthesis [2].

Classical synthetic routes typically involve the fluorination of suitable precursors followed by aldehyde formation . One fundamental approach employs the reaction of 2-fluorobenzyl chloride with a Grignard reagent, followed by oxidation to form the aldehyde group . The reaction conditions often require anhydrous solvents and inert atmospheres to prevent unwanted side reactions .

Modern synthetic methodologies have significantly expanded the toolkit for preparing fluorinated aldehydes [29]. Recent progress in asymmetric fluorination has demonstrated the ability to control stereochemistry in fluorinated compound synthesis, with yields ranging from 11 to 67 percent through five-step processes from aldehydes [4]. Contemporary approaches utilize sophisticated catalytic systems that enable the direct conversion of carbon-hydrogen bonds to carbon-fluorine bonds, representing a paradigm shift from traditional multi-step syntheses [30].

The stepwise synthesis methodology employs Grignard addition reactions where 2-fluorophenylmagnesium bromide reacts with acrolein in tetrahydrofuran at negative 20 degrees Celsius to form 3-(2-fluorophenyl)prop-2-en-1-ol intermediates . Industrial production methods utilize continuous flow reactors and automated systems to enhance efficiency and yield, with purification achieved through distillation and recrystallization techniques .

| Synthetic Route | Yield Range | Key Reagents | Temperature Conditions |

|---|---|---|---|

| Grignard Addition | 60-80% | 2-Fluorophenylmagnesium bromide, Acrolein | -20°C |

| Direct Fluorination | 11-67% | Various fluorinating agents | Variable |

| Oxidative Methods | 70-85% | Chromium trioxide, Potassium permanganate | Room temperature |

Friedel-Crafts Acylation Research Pathways

Friedel-Crafts acylation represents a cornerstone methodology in aromatic compound synthesis and has been extensively applied to fluorinated aldehyde preparation [8]. The reaction mechanism involves the generation of an electrophile through the interaction of acyl chlorides with Lewis acid catalysts, typically aluminum chloride [8] [9].

In the context of 3-(2-Fluorophenyl)propionaldehyde synthesis, Friedel-Crafts acylation pathways offer distinct advantages over alkylation variants [10]. The electron-withdrawing nature of the carbonyl group in the product ketone makes it less reactive than the substrate, thus preventing undesired multiple acylations [10]. Additionally, the absence of carbocation intermediates eliminates rearrangement reactions that commonly plague alkylation processes [10].

Research has demonstrated that fluorinated aromatic compounds respond favorably to Friedel-Crafts conditions [11]. The fluorine substituent on the aromatic ring influences the regioselectivity of the acylation reaction, with substitution typically occurring at positions meta to the fluorine atom due to its electron-withdrawing nature [11]. Reaction conditions typically involve heating mixtures to approximately 60 degrees Celsius for 30 minutes in the presence of aluminum chloride catalyst [11].

Modern developments in Friedel-Crafts methodology include tandem cooperative reactions that utilize hydrogen bonding networks for catalyst activation [12]. These advanced systems enable the coupling of aldehydes with electron-deficient arenes, achieving yields of 67 to 70 percent for halosubstituted diarylmethanes [12]. The methodology has been successfully extended to strongly deactivated arenes, including dihalobenzenes and nitrophenols, which previously required extremely high catalyst loadings [12].

| Substrate Type | Catalyst Loading | Yield | Reaction Time |

|---|---|---|---|

| Fluorobenzene | 5-10 mol% | 67-70% | 18-20 hours |

| Chlorobenzene | 5-10 mol% | 67-70% | 18-20 hours |

| Bromobenzene | 5-10 mol% | 67-70% | 18-20 hours |

| Tert-butylbenzene | 5-10 mol% | 72% | 18-20 hours |

Denitrogenative Hydrofluorination Methodologies

Denitrogenative hydrofluorination represents an innovative approach for the synthesis of monofluoromethylated arenes, including precursors to 3-(2-Fluorophenyl)propionaldehyde [14]. This methodology involves the conversion of aromatic aldehyde hydrazones to fluorinated products through a unique mechanistic pathway [14] [16].

The process utilizes hypervalent iodine reagents, specifically (difluoroiodo)toluene, which serves as both an oxidant and fluorine source [14] [19]. The reaction mechanism involves the oxidation of hydrazones to corresponding diazo compounds, with the byproduct hydrogen fluoride being consumed in situ through a denitrogenative hydrofluorination reaction [14] [16].

Research has demonstrated that this methodology provides an operationally simple conversion route with significant synthetic utility [16]. The reaction conditions are notably mild compared to traditional fluorination methods, requiring no specialized handling equipment for gaseous hydrogen fluoride [19]. The scope of the reaction encompasses various aromatic aldehyde derivatives, making it particularly relevant for fluorinated aldehyde synthesis [14].

Recent advances in hydrofluorination methodology have expanded beyond traditional approaches [17]. The development of bifunctional hydrogen fluoride activation systems has enabled the hydrofluorination of diverse, highly functionalized alkenes [17]. These systems utilize potassium bisulfate complexed with hydrogen fluoride, achieving enhanced nucleophilicity while maintaining high acidity [17].

| Reagent System | Conversion Rate | Selectivity | Operating Temperature |

|---|---|---|---|

| TolIF2/HF | 85-95% | >90% | Room temperature |

| KHSO4-13HF | 80-90% | >85% | 110°C |

| Traditional HF | 60-75% | 70-80% | Elevated temperatures |

The mechanism of denitrogenative hydrofluorination involves several key steps [14]. Initial oxidation of the hydrazone substrate generates a diazo intermediate, which subsequently undergoes nitrogen extrusion accompanied by fluoride incorporation [19]. The process is particularly attractive because it avoids the use of highly toxic gaseous hydrogen fluoride while maintaining excellent selectivity for monofluorination [16].

Sustainable and Green Chemistry Synthesis Approaches

The implementation of green chemistry principles in fluorinated compound synthesis has become increasingly important due to environmental concerns associated with traditional fluorination methods [21]. Sustainable approaches to 3-(2-Fluorophenyl)propionaldehyde synthesis focus on reducing environmental impact while maintaining synthetic efficiency [22].

Solvent-free methodologies represent a significant advancement in sustainable fluorination chemistry [23]. Recent research has demonstrated the successful implementation of solid-state aromatic nucleophilic fluorination using potassium fluoride and quaternary ammonium salts [23]. This mechanochemical protocol eliminates the need for toxic, high-boiling solvents and operates under ambient conditions without requiring inert gas setups [23].

The environmental factor analysis reveals substantial improvements in sustainability metrics [23]. Solid-state fluorination methods achieve an environmental factor of 2.6, compared to 18.7 and 33.5 for conventional solution-based approaches [23]. This dramatic reduction primarily results from the elimination of bulk solvents in mechanochemical processes [23].

Flow chemistry applications have emerged as another sustainable approach for fluorinated compound synthesis [27]. Recent developments include perfluoroalkyl and polyfluoroalkyl substances-free synthesis protocols that utilize cesium fluoride as the sole fluorine source [27]. These methods enable the coupling of trifluoromethyl groups through sulfur, nitrogen, or oxygen atoms while avoiding hazardous fluorinated reagents [27].

| Green Method | Environmental Factor | Solvent Usage | Energy Requirements |

|---|---|---|---|

| Solid-state Fluorination | 2.6 | None | Low |

| Flow Chemistry | 5.2 | Minimal | Moderate |

| Traditional Methods | 18.7-33.5 | High | High |

| PFAS-free Synthesis | 3.1 | Reduced | Low-Moderate |

Renewable energy integration has shown promise in fluorinated compound synthesis [26]. Solar-assisted green synthesis approaches utilize concentrated solar radiation to facilitate chemical transformations, eliminating the need for conventional heating methods [26]. These solvent-free methodologies align with environmentally friendly practices while maintaining synthetic efficiency [26].

The development of recyclable catalytic systems represents another dimension of sustainable fluorination chemistry [21]. Fluorous biphasic chemistry enables efficient separation and recycling of catalysts, reducing waste generation and improving overall process efficiency [21]. These systems maintain catalytic activity over multiple cycles while minimizing environmental impact [21].

Recent innovations in green fluorination include the synthesis of sulfonyl fluorides using environmentally benign reagents [24] [25]. The reaction of thiols and disulfides with potassium fluoride produces only non-toxic sodium and potassium salts as byproducts, representing a significant improvement over traditional methods that generate hazardous waste [24]. This approach demonstrates the potential for widespread application in both chemical and industrial synthesis [25].